molecular formula C16H26N2O2S B5205329 methyl 1-adamantyl{[(ethylamino)carbonothioyl]amino}acetate

methyl 1-adamantyl{[(ethylamino)carbonothioyl]amino}acetate

Cat. No. B5205329
M. Wt: 310.5 g/mol
InChI Key: BDAQSCDGSFFHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-adamantyl{[(ethylamino)carbonothioyl]amino}acetate, also known as Methyl-Synephrine-Thiocarbamate (MSTC), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSTC is a derivative of synephrine, a naturally occurring compound found in citrus fruits, and has been shown to possess a range of biological activities.

Mechanism of Action

The exact mechanism of action of MSTC is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of various diseases. Finally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
MSTC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. Additionally, it has been shown to induce apoptosis in cancer cells, which can help to prevent the spread of cancer. Finally, it has been investigated for its potential use in improving cognitive function due to its ability to cross the blood-brain barrier.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MSTC in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential candidate for drug delivery to the brain. Additionally, it has been shown to possess a range of biological activities, which makes it a versatile compound for use in various experiments. However, one of the limitations of using MSTC in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are numerous future directions for research on MSTC. One potential direction is to investigate its potential use as a drug delivery system for the treatment of brain diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases. Finally, more studies are needed to investigate its potential toxicity and safety profile.

Synthesis Methods

MSTC can be synthesized through a multi-step process starting with the reaction of synephrine with ethylene diamine to form the corresponding diethylamine. The diethylamine is then reacted with carbon disulfide to form the corresponding thiocarbamate. Finally, the thiocarbamate is reacted with methyl iodide to form MSTC.

Scientific Research Applications

MSTC has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

methyl 2-(1-adamantyl)-2-(ethylcarbamothioylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-3-17-15(21)18-13(14(19)20-2)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-13H,3-9H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAQSCDGSFFHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC(C(=O)OC)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1-adamantyl)-2-(ethylcarbamothioylamino)acetate

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